molecular formula C22H30N2O3 B4688252 2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-5-methoxyphenol

2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-5-methoxyphenol

Cat. No. B4688252
M. Wt: 370.5 g/mol
InChI Key: QQTFAAVWFYDZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-5-methoxyphenol, also known as HPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. HPPM is a piperazine derivative and a phenol compound that has been studied for its ability to modulate neurotransmitter systems in the brain.

Scientific Research Applications

2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-5-methoxyphenol has been studied for its potential therapeutic properties in several areas of scientific research. One area of research is in the treatment of depression and anxiety disorders. This compound has been shown to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which are implicated in the pathophysiology of depression and anxiety. This compound has also been studied for its potential use in the treatment of Parkinson's disease. This compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation, which are implicated in the pathogenesis of Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-5-methoxyphenol involves its ability to modulate neurotransmitter systems in the brain. This compound acts as a selective serotonin and norepinephrine reuptake inhibitor and a partial agonist of dopamine receptors. This results in an increase in the levels of these neurotransmitters in the brain, which can improve mood and alleviate symptoms of depression and anxiety. This compound also has antioxidant and anti-inflammatory properties, which can protect neurons from damage and prevent neurodegeneration.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that have been studied in scientific research. This compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and alleviate symptoms of depression and anxiety. This compound also has antioxidant and anti-inflammatory properties, which can protect neurons from damage and prevent neurodegeneration. In addition, this compound has been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-5-methoxyphenol in lab experiments is its ability to modulate neurotransmitter systems in the brain, which can be useful in studying the pathophysiology of depression, anxiety, and other neuropsychiatric disorders. This compound also has antioxidant and anti-inflammatory properties, which can be useful in studying the mechanisms of neurodegeneration. However, a limitation of using this compound in lab experiments is its potential toxicity and side effects, which can affect the validity of the results.

Future Directions

There are several future directions for the study of 2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-5-methoxyphenol. One direction is to further investigate its potential therapeutic properties in the treatment of neuropsychiatric disorders such as depression, anxiety, and Parkinson's disease. Another direction is to study its potential use in the prevention of neurodegeneration and cognitive decline. In addition, future studies can focus on optimizing the synthesis method of this compound to improve its yield and purity. Overall, this compound has the potential to be a valuable tool in scientific research and has promising therapeutic properties for the treatment of several neuropsychiatric disorders.

properties

IUPAC Name

2-[[3-(2-hydroxyethyl)-4-(2-phenylethyl)piperazin-1-yl]methyl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-27-21-8-7-19(22(26)15-21)16-23-12-13-24(20(17-23)10-14-25)11-9-18-5-3-2-4-6-18/h2-8,15,20,25-26H,9-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTFAAVWFYDZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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